molecular formula C15H22N2O3 B12088229 tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate

Cat. No.: B12088229
M. Wt: 278.35 g/mol
InChI Key: FLSSDYDJDBNVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and 2-amino-4-methylphenol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reaction: The tert-butyl azetidine-1-carboxylate is coupled with 2-amino-4-methylphenol through a nucleophilic substitution reaction, forming the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology:

    Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.

Industry:

    Materials Science: Applied in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

Comparison:

  • Structural Differences: While these compounds share the azetidine core, they differ in their substituents, which can significantly impact their chemical properties and applications.
  • Unique Properties: tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate is unique due to the presence of the 2-amino-4-methylphenoxy group, which imparts distinct reactivity and potential applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-10-5-6-13(12(16)7-10)19-11-8-17(9-11)14(18)20-15(2,3)4/h5-7,11H,8-9,16H2,1-4H3

InChI Key

FLSSDYDJDBNVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.